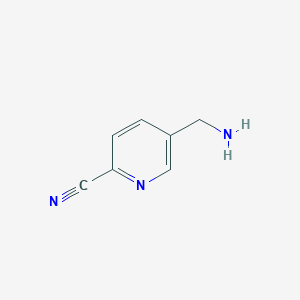

5-(Aminomethyl)picolinonitrile

Description

Properties

IUPAC Name |

5-(aminomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFSWCUCJMIKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463283 | |

| Record name | 5-(Aminomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181130-14-3 | |

| Record name | 5-(Aminomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Aminomethyl)picolinonitrile: A Technical Guide for Researchers

CAS Number: 181130-14-3 Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol

This in-depth technical guide provides a comprehensive overview of the core properties of 5-(Aminomethyl)picolinonitrile, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physicochemical characteristics, synthesis, and analytical methodologies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While several key parameters have been reported, it is noteworthy that experimental data for properties such as melting point, pKa, and specific solubility are not consistently available in publicly accessible literature and are often listed as "N/A" (Not Available) by chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Density | 1.17 g/cm³ (Predicted) | N/A |

| Boiling Point | 325.2 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 150.5 °C (Predicted) | N/A |

| Melting Point | N/A | |

| pKa | N/A | |

| Solubility | The dihydrochloride salt form shows enhanced solubility.[3] | [3] |

| InChI Key | ZIFSWCUCJMIKQC-UHFFFAOYSA-N | N/A |

| SMILES | NCC1=CC=C(C#N)N=C1 | N/A |

Synthesis and Purification

Logical Synthesis Workflow

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(aminomethyl)pyridine-2-carbonitrile. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science. This document compiles available experimental and predicted data, details relevant experimental protocols, and provides a visual representation of a generalized experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted properties of 5-(aminomethyl)pyridine-2-carbonitrile.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 325.2 °C at 760 mmHg | |

| Melting Point | 262 °C | |

| Density | 1.17 g/cm³ | [4] |

| Predicted Property | Value | Source |

| logP | 0.25 | ChemAxon |

| pKa (strongest basic) | 8.35 | ChemAxon |

| pKa (strongest acidic) | 15.33 | ChemAxon |

| Water Solubility | 15.8 g/L | ALOGPS |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for compound characterization. Below are detailed methodologies for key experiments relevant to 5-(aminomethyl)pyridine-2-carbonitrile.

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 5-(aminomethyl)pyridine-2-carbonitrile is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination. For a precise measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of 5-(aminomethyl)pyridine-2-carbonitrile is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant(s) of the compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of 5-(aminomethyl)pyridine-2-carbonitrile is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using the pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve, which can be determined from the inflection point(s).

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

Partitioning: A known amount of 5-(aminomethyl)pyridine-2-carbonitrile is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Potential Applications

While specific enzyme inhibition or receptor binding studies for 5-(aminomethyl)pyridine-2-carbonitrile are not extensively documented in publicly available literature, the pyridine-carbonitrile scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of pyridine and pyridine-carbonitrile have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory Effects: Some pyridine-carbonitrile derivatives have been shown to interfere with the arachidonic acid pathway by inhibiting enzymes such as cyclooxygenase-2 (COX-2).[5]

-

Anticancer Properties: Various pyridine and pyrimidine-carbonitrile derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against receptor tyrosine kinases like VEGFR-2 and HER-2, which are crucial in cancer cell signaling pathways.[6][7][8][9]

-

Enzyme Inhibition: The aminomethylpyridine moiety can be a key structural element for interacting with enzyme active sites. For instance, related structures have been explored as inhibitors of enzymes like lysyl oxidase.[10]

-

Receptor Binding: The pyridine nitrogen and the aminomethyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in receptor binding pockets. For example, pyridine-containing compounds have been studied for their binding to various G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[11][12][13]

Given its structural features, 5-(aminomethyl)pyridine-2-carbonitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Visualizations

To aid in the understanding of the experimental processes, a generalized workflow for determining a key physicochemical property is presented below using the DOT language.

Caption: Generalized workflow for the experimental determination of solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. Aminoalkylaziridines as substrates and inhibitors of lysyl oxidase: specific inactivation of the enzyme by N-(5-aminopentyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug development. Its structural features, comprising a pyridine ring with a cyano group and an aminomethyl substituent, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic routes for this compound. Furthermore, it explores the potential biological relevance of this compound by examining the role of structurally related picolinonitrile derivatives as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle and DNA damage response.

Chemical Structure and Physicochemical Properties

This compound, also known as 5-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with an aminomethyl group (-CH₂NH₂).

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(Aminomethyl)pyridine-2-carbonitrile | N/A |

| Synonyms | This compound, 6-Cyano-3-picolylamine | [1] |

| CAS Number | 181130-14-3 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.153 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 325.2 °C at 760 mmHg | N/A |

| Density | 1.17 g/cm³ | N/A |

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Pathway: From 5-(Bromomethyl)picolinonitrile

A viable synthetic route starts from the commercially available 5-(bromomethyl)picolinonitrile. The aminomethyl group can be introduced via a two-step process involving the formation of an azide intermediate followed by its reduction.

Workflow of the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-(Azidomethyl)picolinonitrile

-

Materials: 5-(bromomethyl)picolinonitrile, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-(bromomethyl)picolinonitrile (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium azide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(azidomethyl)picolinonitrile.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of 5-(Azidomethyl)picolinonitrile to this compound

-

Materials: 5-(azidomethyl)picolinonitrile, palladium on carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas (H₂).

-

Procedure:

-

Dissolve the purified 5-(azidomethyl)picolinonitrile in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogenator and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Biological Context: Potential as a CHK1 Inhibitor Scaffold

While there is no direct evidence in the reviewed literature for the biological activity of this compound, the picolinonitrile scaffold is a key feature in a number of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) and cell cycle checkpoints.[2]

The CHK1 Signaling Pathway in Cancer

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates CHK1.[3] Activated CHK1 then phosphorylates several downstream targets, including the CDC25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest. This pause allows the cell time to repair the damaged DNA before proceeding with replication or mitosis.[4]

Many cancer cells have defects in other cell cycle checkpoints (e.g., a non-functional p53), making them highly reliant on the CHK1-mediated checkpoint for survival, especially when undergoing DNA damage induced by chemotherapy or radiation.[5] Therefore, inhibiting CHK1 in combination with DNA-damaging agents can lead to the selective death of cancer cells through a process known as synthetic lethality.[4]

CHK1 Signaling Pathway Diagram:

References

- 1. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Biological Potential of 5-(Aminomethyl)picolinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(Aminomethyl)picolinonitrile serves as a crucial chemical scaffold in the development of a diverse range of biologically active molecules. While the core molecule itself has not been extensively characterized for its biological activity, its structural motif is integral to the synthesis of potent and selective inhibitors targeting key proteins implicated in various diseases, particularly cancer. This technical guide explores the significant biological activities of select derivatives of this compound, providing an in-depth look at their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Inhibition of Checkpoint Kinase 1 (CHK1) for Hematologic Malignancies

A prominent derivative of this compound has been identified as a highly potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response in cancer cells.

Quantitative Biological Activity Data

A specific derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has demonstrated significant inhibitory activity against CHK1 and cellular proliferation.

| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | hERG IC50 (µM) |

| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 | > 40 |

| (R)-17 | CHK2 | >17200 | - | - | - |

Table 1: In vitro inhibitory activity and cellular potency of a this compound derivative against CHK1.[1]

Experimental Protocols

CHK1 and CHK2 Kinase Assays: The inhibitory activity against CHK1 and CHK2 was determined using a mobility shift assay. The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA. The enzyme was incubated with the test compound and 100 µM ATP for 20 minutes at room temperature. The reaction was then initiated by the addition of a FAM-labeled peptide substrate. After a 90-minute incubation at room temperature, the reaction was stopped with 100 mM HEPES (pH 7.5), 0.015% BRIJ-35, 0.2% Coating Reagent #3, and 50 mM EDTA. The substrate and product were separated by electrophoresis on a LabChip EZ Reader, and the inhibitory activity was calculated based on the conversion rate.

Cell Proliferation Assay (Z-138 cell line): The Z-138 human mantle cell lymphoma cell line was used to assess the antiproliferative activity of the compound. Cells were seeded in 96-well plates and treated with various concentrations of the test compound for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The IC50 value was calculated from the dose-response curve.[1]

hERG Inhibition Assay: The potential for cardiac toxicity was evaluated using an automated patch-clamp assay on HEK293 cells stably expressing the hERG channel. Cells were exposed to different concentrations of the compound, and the inhibition of the hERG tail current was measured. The IC50 value was determined from the concentration-response data.[1]

Signaling Pathway

Caption: Inhibition of CHK1 by a this compound derivative abrogates the G2/M cell cycle checkpoint, leading to apoptosis in cancer cells with DNA damage.

Dual PI3K/mTOR Inhibition in Cancer

Derivatives of pyrimidine-5-carbonitrile, which can be synthesized from precursors related to the picolinonitrile scaffold, have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are central to a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.

Quantitative Biological Activity Data

Certain morpholinopyrimidine-5-carbonitrile derivatives have shown potent inhibitory effects on PI3Kα and mTOR, as well as significant anticancer activity against various cell lines.

| Compound ID | Target | IC50 (µM) | Cell Line | GI% (Growth Inhibition) |

| 12b | PI3Kα | 0.83 ± 0.05 | Leukemia (SR) | - |

| 12d | PI3Kα | 2.85 ± 0.17 | Leukemia (SR) | - |

| 8 | - | - | Renal (A498) | 46.28 |

| 8 | - | - | Renal (RXF-393) | 30.46 |

| 8 | - | - | Renal (UO-31) | 45.24 |

Table 2: In vitro inhibitory and antiproliferative activities of morpholinopyrimidine-5-carbonitrile derivatives.[2]

Experimental Protocols

In Vitro PI3Kα and mTOR Kinase Assays: The inhibitory activities of the compounds against PI3Kα and mTOR were evaluated using commercially available assay kits. The general principle involves an enzymatic reaction where the kinase phosphorylates a substrate, and the level of phosphorylation is quantified, typically through a luminescence or fluorescence-based method. The IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor.

Antiproliferative Activity Assay (NCI-60 Screen): The synthesized compounds were evaluated for their anticancer activity by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The cells were incubated with the test compounds at a single concentration (10 µM) for 48 hours. The percentage of growth inhibition (GI%) was determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.

Signaling Pathway

Caption: Dual inhibition of PI3K and mTOR by picolinonitrile derivatives blocks a key signaling pathway for cancer cell growth and proliferation.

Conclusion

The this compound core structure is a valuable starting point for the development of targeted therapeutics. The examples of CHK1 and PI3K/mTOR inhibitors highlight the versatility of this scaffold in generating potent and selective molecules with significant potential in oncology. Further exploration of derivatives based on this core may lead to the discovery of novel drug candidates for a variety of diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for researchers engaged in the discovery and development of new chemical entities based on the picolinonitrile scaffold.

References

- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of 5-(Aminomethyl)picolinonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)picolinonitrile scaffold and its related pyrimidine-5-carbonitrile analogs have emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This technical guide provides a comprehensive overview of the key biological targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.

Checkpoint Kinase 1 (CHK1) Inhibition: A Primary Focus in Oncology

Derivatives of this compound have shown exceptional potency and selectivity as inhibitors of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. CHK1 activation, primarily triggered by ATR in response to single-stranded DNA breaks, leads to cell cycle arrest, providing time for DNA repair. Inhibition of CHK1 in cancer cells, which often have a defective G1 checkpoint, can lead to mitotic catastrophe and apoptosis, making it an attractive therapeutic strategy, particularly in combination with DNA-damaging agents.

Quantitative Data: CHK1 Inhibitory Activity

A notable example from this class is the (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, compound (R)-17, which exhibits a remarkable CHK1 inhibitory potency. The following table summarizes the in vitro activity of this and related compounds.

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Selectivity (CHK1 vs. CHK2) |

| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 | >4300-fold |

| MCL1020 (Lead) | CHK1 | Modest | - | - | - |

| CCT245737 | CHK1 | - | - | - | High |

Experimental Protocol: In Vitro CHK1 Kinase Assay (Luminescence-based)

This protocol is adapted from methodologies used for evaluating pyrimidine-based kinase inhibitors.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence correlates with higher kinase activity (more ATP consumed), while a strong luminescent signal indicates kinase inhibition.

Materials:

-

Recombinant human CHK1 enzyme

-

Peptide substrate (e.g., a synthetic peptide derived from a known CHK1 substrate)

-

This compound derivatives (test compounds)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, CHK1 enzyme, and the peptide substrate.

-

Initiation of Reaction: Dispense the kinase reaction mixture into each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Dual PI3K/mTOR Inhibition: A Promising Avenue for Anti-Cancer Therapy

Structurally related morpholinopyrimidine-5-carbonitrile derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.

Quantitative Data: PI3K/mTOR Inhibitory Activity

Several morpholinopyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory activity against various PI3K isoforms and mTOR.

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 17p | PI3Kα | 31.8 ± 4.1 | A2780 | - |

| PI3Kδ | 15.4 ± 1.9 | |||

| 12b | PI3Kα | 170 ± 10 | Leukemia SR | 0.10 ± 0.01 |

| PI3Kβ | 130 ± 10 | |||

| PI3Kδ | 760 ± 40 | |||

| mTOR | 830 ± 50 | |||

| 12d | PI3Kα | 1270 ± 70 | Leukemia SR | 0.09 ± 0.01 |

| PI3Kβ | 3200 ± 160 | |||

| PI3Kδ | 1980 ± 110 | |||

| mTOR | 2850 ± 170 | |||

| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 | - | - |

| LY294002 (Control) | PI3K | - | - | - |

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

A common method for assessing PI3K/mTOR inhibition is a luminescence-based assay that quantifies ATP consumption.

Procedure:

-

Enzyme and Substrate: Recombinant PI3K isoforms (α, β, δ, γ) and mTOR are used with their respective substrates (e.g., phosphatidylinositol for PI3K).

-

Compound Incubation: The enzymes are incubated with the test compounds at varying concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, a reagent such as ADP-Glo™ is added to measure the amount of ADP produced, which is directly proportional to the kinase activity.

-

Data Analysis: Luminescence is measured, and IC50 values are calculated based on the dose-response curves.

Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Targeting Angiogenesis

Pyrimidine-5-carbonitrile derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Quantitative Data: VEGFR-2 Inhibitory Activity

Several pyrimidine-5-carbonitrile derivatives have shown potent inhibition of VEGFR-2.

| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 11e | 0.61 ± 0.01 | 1.14 | 1.54 |

| 12b | 0.53 ± 0.07 | - | - |

| 11c | 1.38 ± 0.03 | - | - |

| 12c | 0.74 ± 0.15 | - | - |

| Sorafenib (Control) | 0.19 ± 0.15 | - | - |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method is the Human VEGFR-2 Tyrosine Kinase (TK) ELISA kit.

Principle: This assay measures the phosphorylation of a substrate by VEGFR-2 in the presence of an inhibitor.

Procedure:

-

Plate Coating: A microtiter plate is pre-coated with a substrate for VEGFR-2.

-

Kinase Reaction: Recombinant human VEGFR-2, ATP, and the test compound are added to the wells.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Detection: An anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate for the enzyme that produces a colorimetric signal.

-

Data Acquisition: The absorbance is measured using a microplate reader.

-

Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathway

Polo-like Kinase 1 (PLK1) Inhibition: A Mitotic Target

Aminopyrimidinyl pyrazole analogs, which share structural similarities with the picolinonitrile scaffold, have been designed as inhibitors of Polo-like Kinase 1 (PLK1). PLK1 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Quantitative Data: PLK1 Inhibitory Activity

Two newly designed aminopyrimidinyl pyrazole analogs, D39 and D40, have shown promising PLK1 inhibitory activity.

| Compound | PLK1 IC50 (µM) |

| D39 | 1.43 |

| D40 | 0.359 |

Experimental Protocol: In Vitro PLK1 Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate by PLK1.

Procedure:

-

Reaction Mixture: In a final volume of 25 µL, PLK1 enzyme is incubated with a substrate (e.g., Casein), the test compound, and a reaction buffer (25 mM Tris pH 7.5, 0.02 mM EGTA, 0.66 mg/mL myelin basic protein, 10 mM Mg acetate).

-

Initiation: The reaction is started by the addition of [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 40 minutes) at room temperature.

-

Termination: The reaction is stopped by spotting the mixture onto a filter paper and fixing it in an appropriate acid solution.

-

Detection: The radioactivity on the filter paper is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated from the inhibition data.

Signaling Pathway

Janus Kinase 2 (JAK2) Inhibition: A Target in Myeloproliferative Neoplasms

N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and mutations leading to constitutive activation of JAK2 are a hallmark of myeloproliferative neoplasms (MPNs).

Quantitative Data: JAK2 Inhibitory Activity

A lead compound, A8, from this series has demonstrated excellent potency and selectivity for JAK2.

| Compound | Target | IC50 (nM) | Selectivity (vs. JAK1) | Selectivity (vs. JAK3) | Selectivity (vs. TYK2) |

| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |

Experimental Protocol: In Vitro JAK2 Kinase Assay

A luminescence-based kinase assay, similar to that described for CHK1 and PI3K/mTOR, is commonly used to assess JAK2 inhibition.

Procedure:

-

Reaction Setup: Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and the test compound in a suitable kinase buffer.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

ATP Detection: After incubation, the remaining ATP is quantified using a luminescence-based reagent.

-

Data Analysis: The reduction in kinase activity in the presence of the inhibitor is used to calculate the IC50 value.

Signaling Pathway

Conclusion

The this compound core and its related pyrimidine-5-carbonitrile analogs represent a versatile and highly promising scaffold for the development of targeted therapies. The remarkable potency and selectivity demonstrated against key oncogenic kinases such as CHK1, PI3K/mTOR, VEGFR-2, PLK1, and JAK2 underscore the significant potential of this chemical class. This technical guide provides a foundational resource for researchers to further explore and optimize these derivatives, with the ultimate goal of translating these promising preclinical findings into novel and effective therapeutics.

An In-depth Technical Guide to 2-Cyano-5-(aminomethyl)pyridine: Synthesis, Properties, and Applications

An Overview of a Versatile Pyridine Derivative

2-Cyano-5-(aminomethyl)pyridine, also known as 5-(aminomethyl)picolinonitrile, is a substituted pyridine derivative that has garnered interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a cyano group and an aminomethyl substituent, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and known applications, with a focus on experimental details for researchers and scientists in the field of drug development.

Discovery and History

While a singular, seminal "discovery" paper for 2-cyano-5-(aminomethyl)pyridine is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of cyanopyridine and aminopyridine derivatives as key intermediates in the synthesis of bioactive compounds. The development of robust synthetic methodologies for the introduction of cyano and aminomethyl groups onto the pyridine ring throughout the 20th and 21st centuries has enabled the creation of a vast library of such compounds for screening and development. The specific combination of a 2-cyano and a 5-aminomethyl group likely arose from systematic structure-activity relationship (SAR) studies in various drug discovery programs. Commercial availability of its dihydrochloride and hydrochloride salts (CAS numbers 182291-88-9 and a related hydrochloride form) indicates its utility as a stable intermediate for further chemical transformations.

Physicochemical Properties

The physical and chemical characteristics of 2-cyano-5-(aminomethyl)pyridine are crucial for its handling, reaction setup, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | ChemSrc[1] |

| Molecular Weight | 133.15 g/mol | ChemSrc[1] |

| Boiling Point | 325.2 °C at 760 mmHg | ChemSrc[1] |

| Density | 1.17 g/cm³ | ChemSrc[1] |

| Flash Point | 150.5 °C | ChemSrc[1] |

| LogP | 1.11 | ChemSrc[1] |

| PSA (Polar Surface Area) | 62.70 Ų | ChemSrc[1] |

| Refractive Index | 1.575 | ChemSrc[1] |

Synthesis and Experimental Protocols

The synthesis of 2-cyano-5-(aminomethyl)pyridine typically involves a two-step process: the introduction of a cyano group at the 2-position of a pyridine ring, followed by the formation of the aminomethyl group at the 5-position. A common strategy involves the catalytic reduction of a precursor dinitrile or a cyanomethylpyridine. While a specific, detailed experimental protocol for the direct synthesis of the title compound is not extensively published, a general and widely applicable method is the catalytic hydrogenation of a suitable precursor.

A plausible synthetic route, based on established methodologies for analogous compounds, is the catalytic reduction of a precursor such as 5-(azidomethyl)-2-cyanopyridine or the reduction of 2,5-dicyanopyridine. A more direct conceptual pathway involves the conversion of a 5-halomethyl or 5-hydroxymethyl-2-cyanopyridine to the corresponding amine.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic workflow for the preparation of 2-cyano-5-(aminomethyl)pyridine, highlighting key transformations.

Caption: Conceptual synthetic pathway to 2-cyano-5-(aminomethyl)pyridine.

General Experimental Protocol: Catalytic Hydrogenation of a Cyanopyridine Precursor

This protocol is a generalized procedure based on methods for the reduction of cyanopyridines to aminomethylpyridines.[2][3]

Materials:

-

Appropriate cyanopyridine precursor (e.g., 2-cyano-5-(azidomethyl)pyridine or 2,5-dicyanopyridine)

-

Palladium on charcoal (5% or 10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas source

-

Acid (e.g., Hydrochloric acid, if the hydrochloride salt is desired)

-

Filtration agent (e.g., Celite)

Procedure:

-

The cyanopyridine precursor is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of palladium on charcoal is added to the solution.

-

If the hydrochloride salt is the target, a stoichiometric amount of hydrochloric acid is added.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography.

Quantitative Data from Analogous Syntheses: For the reduction of 3-chloro-2-cyano-5-trifluoromethylpyridine to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride, yields of 95-97% have been reported using 5% palladium on charcoal in methanol with hydrochloric acid under 1 atmosphere of hydrogen.[2]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2-cyano-5-(aminomethyl)pyridine. While a complete set of spectra for the title compound is not available in a single public source, typical spectral features can be inferred from data on closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, including the cyano carbon and the carbons of the pyridine ring and the aminomethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C≡N stretch of the cyano group (typically in the range of 2260-2240 cm⁻¹), N-H stretching vibrations of the primary amine (around 3550-3060 cm⁻¹), and C-H and C=N/C=C stretching and bending vibrations of the pyridine ring.[4][5]

Biological Activity and Applications in Drug Discovery

Cyanopyridine derivatives are recognized as important pharmacophores and are found in a variety of biologically active molecules.[6][7] They have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[6] The cyano group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions with biological targets.

The aminomethyl group provides a basic center that can be protonated at physiological pH, potentially improving aqueous solubility and allowing for ionic interactions with target proteins. This group also serves as a versatile handle for further chemical modifications to explore structure-activity relationships.

While specific biological data for 2-cyano-5-(aminomethyl)pyridine is limited in the public domain, its structural motifs are present in compounds with known biological activities. For instance, aminopyridine scaffolds are being explored for the development of drugs against neglected tropical diseases.[8] Furthermore, cyanopyridine moieties are utilized in the design of kinase inhibitors, including dual PIM-1 kinase/HDAC inhibitors for cancer therapy.[9]

Potential Signaling Pathway Involvement

Given the prevalence of the aminopyridine and cyanopyridine moieties in kinase inhibitors, it is plausible that derivatives of 2-cyano-5-(aminomethyl)pyridine could be designed to target various signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generalized kinase signaling pathway that could be a target for such inhibitors.

Caption: A generalized kinase signaling cascade.

Conclusion

2-Cyano-5-(aminomethyl)pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while not detailed for the specific molecule in readily available literature, can be achieved through established methods for the functionalization of pyridine rings. The presence of both a cyano and an aminomethyl group provides multiple points for chemical elaboration, making it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | CAS#:181130-14-3 | Chemsrc [chemsrc.com]

- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Role of Picolinonitrile Derivatives in Oncology: A Mechanistic Deep Dive

For Immediate Release

A comprehensive analysis of the antineoplastic properties of 5-(Aminomethyl)picolinonitrile derivatives reveals their potent activity as modulators of critical cancer signaling pathways. This whitepaper synthesizes preclinical data on the mechanism of action, experimental validation, and therapeutic potential of this promising class of compounds for researchers, scientists, and drug development professionals.

While direct studies on this compound are not extensively documented in publicly available literature, a significant body of research on its close structural analogs, particularly 5-(pyrimidin-2-ylamino)picolinonitrile and other pyrimidine-5-carbonitrile derivatives, provides a strong foundation for understanding its likely mechanisms of action in cancer cells. These derivatives have been extensively investigated as potent inhibitors of key oncogenic signaling pathways, primarily targeting Checkpoint Kinase 1 (CHK1) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR cascade.

Core Mechanism of Action: Inhibition of Key Cancer-Associated Kinases

The antitumor activity of picolinonitrile derivatives is predominantly attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and DNA damage repair.

Checkpoint Kinase 1 (CHK1) Inhibition

A prominent mechanism of action for several 5-(pyrimidin-2-ylamino)picolinonitrile derivatives is the potent and selective inhibition of CHK1.[1][2] CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][3] By halting the cell cycle, CHK1 allows time for DNA repair, thus promoting cell survival. In many cancers, the inhibition of CHK1 in combination with DNA-damaging agents leads to a synergistic cytotoxic effect.

One such derivative, compound 6c, has demonstrated significant antiproliferative effects as a single agent in MV-4-11 cells and synergistic effects when combined with gemcitabine in HT-29, A549, and RPMI-8226 cells.[1] Another derivative, (R)-17, exhibited a remarkable IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase CHK2.[2] This compound effectively inhibited the growth of malignant hematopathy cell lines, particularly Z-138, with an IC50 of 0.013 µM.[2]

PI3K/AKT/mTOR Pathway Inhibition

Another significant mechanism of action identified for pyrimidine-5-carbonitrile derivatives is the dual inhibition of PI3K and mTOR.[4] The PI3K/AKT/mTOR pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[5]

Derivatives such as 12b and 12d have shown potent antitumor activity against the leukemia SR cell line with IC50 values of 0.10 ± 0.01 and 0.09 ± 0.01 μM, respectively.[4] These compounds also demonstrated significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ, as well as mTOR.[4] Mechanistically, these compounds were found to induce apoptosis and cause a G2/M cell cycle arrest in leukemia SR cells.[4] Similarly, compound 7f, a trimethoxy derivative, showed strong potential as a multi-acting inhibitor on the PI3K/AKT axis, inducing apoptosis and cell cycle arrest at the S-phase in leukemia K562 cells.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative picolinonitrile derivatives against their respective targets and cancer cell lines.

Table 1: CHK1 Inhibitory Activity of Picolinonitrile Derivatives

| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 | [2] |

| Compound 6c | CHK1 | Not specified | MV-4-11 | Significant effect | [1] |

Table 2: PI3K/mTOR Inhibitory Activity of Picolinonitrile Derivatives

| Compound | Target | IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

| 12b | PI3Kα | 0.17 ± 0.01 | Leukemia SR | 0.10 ± 0.01 | [4] |

| PI3Kβ | 0.13 ± 0.01 | ||||

| PI3Kδ | 0.76 ± 0.04 | ||||

| mTOR | 0.83 ± 0.05 | ||||

| 12d | PI3Kα | 1.27 ± 0.07 | Leukemia SR | 0.09 ± 0.01 | [4] |

| PI3Kβ | 3.20 ± 0.16 | ||||

| PI3Kδ | 1.98 ± 0.11 | ||||

| mTOR | 2.85 ± 0.17 | ||||

| 7f | PI3Kδ | 6.99 ± 0.36 | K562 | Not specified | [6][7] |

| PI3Kγ | 4.01 ± 0.55 | ||||

| AKT-1 | 3.36 ± 0.17 |

Experimental Protocols

The elucidation of the mechanisms of action for these picolinonitrile derivatives involved a range of standard and advanced molecular and cellular biology techniques.

In Vitro Kinase Assays

The inhibitory activity of the compounds against their target kinases (e.g., CHK1, PI3K isoforms, mTOR, AKT) is typically determined using in vitro kinase assays. A common method is the Lance® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay .

General Protocol:

-

The kinase, a suitable substrate (often a peptide), and ATP are incubated in a buffer solution.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor® 647-labeled acceptor molecule are added.

-

After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal in the presence of the compound indicates inhibition.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assays

Cell Viability and Proliferation Assays: The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® luminescent cell viability assay . These assays measure metabolic activity or ATP levels, which are indicative of the number of viable cells.

Apoptosis Assays: The induction of apoptosis is frequently evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining . Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression, cells are treated with the compound, fixed, and stained with a DNA-intercalating dye such as PI. The DNA content of the cells is then analyzed by flow cytometry , allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting: This technique is used to assess the levels and phosphorylation status of key proteins within the targeted signaling pathways. For instance, to confirm PI3K/AKT/mTOR pathway inhibition, researchers would probe for changes in the phosphorylation of AKT (p-AKT) and downstream effectors like S6 ribosomal protein.

Conclusion and Future Directions

The existing body of research strongly suggests that this compound and its derivatives are a promising class of anticancer agents. Their ability to potently and selectively inhibit key oncogenic kinases such as CHK1 and those in the PI3K/AKT/mTOR pathway provides a solid rationale for their further development. Future research should focus on the direct evaluation of this compound to confirm its specific targets and efficacy. Furthermore, in vivo studies in relevant animal models are crucial to assess the pharmacokinetic properties, safety profile, and therapeutic potential of these compounds, both as monotherapies and in combination with existing cancer treatments. The synergistic effects observed with DNA-damaging agents highlight a particularly promising avenue for clinical translation.

References

- 1. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(Aminomethyl)picolinonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Aminomethyl)picolinonitrile, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the expected analytical outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, based on established spectroscopic principles. Detailed experimental protocols are provided, and a logical workflow for spectroscopic analysis is visualized.

Core Spectroscopic Data

The structural features of this compound, including the pyridine ring, aminomethyl group, and nitrile functionality, give rise to a distinct spectroscopic fingerprint. While a comprehensive set of experimentally-derived spectra for this specific molecule is not widely published, the following data tables summarize the predicted and expected quantitative results based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.6 | Singlet | 1H | H-6 (Pyridine ring) |

| ~7.8 | Doublet | 1H | H-4 (Pyridine ring) |

| ~7.6 | Doublet | 1H | H-3 (Pyridine ring) |

| ~3.9 | Singlet | 2H | -CH₂- (Aminomethyl) |

| ~1.6 | Broad Singlet | 2H | -NH₂ (Amino) |

¹³C NMR (Carbon-13) NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150 | C-6 (Pyridine ring) |

| ~147 | C-2 (Pyridine ring) |

| ~139 | C-4 (Pyridine ring) |

| ~121 | C-3 (Pyridine ring) |

| ~133 | C-5 (Pyridine ring) |

| ~118 | -CN (Nitrile) |

| ~45 | -CH₂- (Aminomethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3250 (medium, two bands) | N-H stretch | Primary Amine (-NH₂) |

| ~3050 | C-H stretch | Aromatic (Pyridine ring) |

| ~2900 | C-H stretch | Aliphatic (-CH₂-) |

| ~2230 | C≡N stretch | Nitrile |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| ~1590 | N-H bend | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure.

Mass Spectrometry Data (Predicted)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 133.06 | [M]⁺ (Molecular Ion) |

| 117.05 | [M-NH₂]⁺ |

| 106.05 | [M-HCN]⁺ |

| 91.05 | [M-CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

¹H NMR Acquisition: A 400 MHz (or higher field) spectrometer is used. A standard single-pulse sequence is employed with a spectral width of approximately -2 to 12 ppm. Depending on the sample concentration, 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.[2]

¹³C NMR Acquisition: The same spectrometer is used. A proton-decoupled pulse sequence is utilized to simplify the spectrum by removing carbon-proton splitting. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a sufficient signal, often ranging from several hundred to several thousand scans.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[2]

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The data is typically collected over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[2]

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.[1] This solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analysis of purified samples.[2]

Ionization and Data Acquisition: Electrospray Ionization (ESI) is a common ionization method for this type of molecule, as it is a soft ionization technique that typically produces a prominent molecular ion peak. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or other type, is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).[2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 5-(Aminomethyl)picolinonitrile is limited. This guide provides a framework of recommended experimental protocols and data presentation formats based on established pharmaceutical industry standards for active pharmaceutical ingredients (APIs). The provided tables contain placeholder data for illustrative purposes.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is critical for its development as a potential drug candidate or lead compound. These physicochemical properties are fundamental to formulation development, bioavailability, and ensuring consistent performance and safety. This document outlines standardized methodologies for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Solubility is typically determined in a range of aqueous buffers and organic solvents relevant to pharmaceutical processing and formulation.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturated concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; water; ethanol; propylene glycol)

-

Calibrated temperature-controlled shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. This ensures that a saturated solution is formed.

-

Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[2] Preliminary studies should be conducted to determine the time required to reach equilibrium.[1][3]

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Repeat the experiment in triplicate for each solvent system.

The following data is for illustrative purposes only.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| pH 1.2 Buffer (0.1 N HCl) | 37 ± 1 | 25.4 | ± 1.2 |

| pH 4.5 Buffer (Acetate) | 37 ± 1 | 15.8 | ± 0.9 |

| pH 6.8 Buffer (Phosphate) | 37 ± 1 | 5.2 | ± 0.4 |

| pH 7.4 Buffer (Phosphate) | 37 ± 1 | 4.8 | ± 0.5 |

| Purified Water | 25 ± 1 | 6.1 | ± 0.3 |

| Ethanol | 25 ± 1 | 45.7 | ± 2.5 |

| Propylene Glycol | 25 ± 1 | 32.1 | ± 1.8 |

Stability Profile

Stability testing is essential to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is used to determine storage conditions and establish a re-test period.

Forced degradation studies are undertaken to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4]

Objective: To evaluate the intrinsic stability of this compound by subjecting it to accelerated degradation conditions.

Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: Solid drug substance at 80 °C for 48 hours

-

Photostability: Solid drug substance exposed to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)

Procedure:

-

Prepare solutions or suspensions of this compound under the specified stress conditions.

-

At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms to that of an unstressed control sample.

These studies are performed on at least three primary batches of the API to establish a re-test period.[5]

Objective: To monitor the physical and chemical stability of this compound under defined storage conditions over time.

Storage Conditions (as per ICH guidelines):

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[4]

-

Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[6]

-

Analyze the samples for key stability-indicating attributes.

Testing Parameters: Stability studies should include tests for attributes that are susceptible to change during storage and could impact quality, safety, or efficacy.[5]

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the active substance.

-

Degradation Products: Detection and quantification of impurities.

-

Water Content: Measurement by Karl Fischer titration, where applicable.

The following data is for illustrative purposes only.

Table 2: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants >0.1% | Observations |

| 0.1 N HCl, 60°C, 24h | 8.5% | 2 | Major degradant at RRT 0.85 |

| 0.1 N NaOH, 60°C, 24h | 12.1% | 3 | Major degradant at RRT 0.72 |

| 3% H₂O₂, RT, 24h | 4.2% | 1 | Degradant at RRT 0.91 |

| Heat (80°C), 48h | 1.5% | 1 | Minor degradant at RRT 0.88 |

| Photostability (ICH Q1B) | <0.5% | 0 | No significant degradation |

Table 3: Accelerated Stability Data (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White to off-white solid | 99.8 | 0.15 |

| 3 | White to off-white solid | 99.5 | 0.35 |

| 6 | White to off-white solid | 99.1 | 0.68 |

Visualizations

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Logic for Long-Term Stability Program.

References

A Technical Guide to 5-(Aminomethyl)picolinonitrile as a Fragment for Drug Discovery

Foreword: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds. By screening smaller, less complex molecules, FBDD can explore chemical space more effectively, often yielding hits with high ligand efficiency that serve as superior starting points for optimization. This technical guide focuses on 5-(Aminomethyl)picolinonitrile, a heterocyclic compound presenting a compelling scaffold for FBDD campaigns. Its structure, featuring a pyridine ring, a primary amine, and a nitrile group, offers multiple vectors for chemical elaboration and diverse interaction capabilities with biological targets. This document serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the physicochemical properties, synthesis, potential screening methodologies, and optimization strategies related to this promising fragment.

Physicochemical Properties of this compound

A fragment's success is heavily dependent on its physicochemical properties, which should align with established guidelines like the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is a small, polar molecule that fits well within these criteria, making it an ideal candidate for a fragment library.

| Property | Value | Source |

| CAS Number | 181130-14-3 | [1][2] |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Predicted Vapor Pressure | 0.000234 mmHg at 25°C | [2] |

| Synonyms | 5-(Aminomethyl)pyridine-2-carbonitrile, 6-Cyano-3-picolylamine | [2] |

Synthesis of this compound

A reliable synthetic route is crucial for producing the fragment for screening and for generating analogs during hit-to-lead optimization. While multiple pathways can be envisioned, a common approach involves the conversion of a more readily available starting material, such as a substituted picoline. The following is a plausible experimental protocol based on common organic chemistry transformations.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 5-(Bromomethyl)-2-cyanopyridine.

Materials:

-

5-(Bromomethyl)-2-cyanopyridine

-

Hexamethylenetetramine (HMTA)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Chloroform

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Delepine Reaction. In a round-bottom flask, dissolve 5-(Bromomethyl)-2-cyanopyridine in a mixture of chloroform and ethanol.

-

Add an equimolar amount of Hexamethylenetetramine (HMTA) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A quaternary ammonium salt precipitate should form.

-

Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials.

-

Step 2: Acidic Hydrolysis. Suspend the filtered salt in ethanol and add aqueous hydrochloric acid.

-

Reflux the mixture for 4-8 hours. This step hydrolyzes the intermediate to yield the primary amine hydrochloride salt.

-

After cooling, evaporate the solvent under reduced pressure.

-

Step 3: Neutralization and Extraction. Dissolve the resulting solid in water and neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Step 4: Purification. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product using silica gel column chromatography to yield pure this compound.

Fragment Screening Methodologies

Due to their inherently weak binding affinities (typically in the high µM to mM range), fragments require highly sensitive biophysical techniques for detection.[3][4] The choice of method depends on the target protein, available resources, and desired throughput.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding.[5]

-

Protocol for Saturation Transfer Difference (STD) NMR:

-

Prepare two samples of the target protein (~10-20 µM) in a suitable deuterated buffer.[3]

-

To one sample, add a cocktail of 5-8 fragments (including this compound) to a final concentration of ~200 µM per fragment.[3] The second sample serves as a control.

-

Acquire a 1D proton NMR spectrum to ensure no protein denaturation.

-

Perform the STD experiment by selectively saturating a region of the protein's proton spectrum where no ligand signals are present.

-

Acquire a reference spectrum with the saturation frequency set far off-resonance.

-

Subtract the on-resonance spectrum from the off-resonance spectrum. Signals appearing in the difference spectrum belong to fragments that bind to the protein, as they have received saturation transfer.

-

Deconvolute active cocktails by testing each fragment individually to identify the specific binder.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free method that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[6]

-

Protocol for SPR Screening:

-

Immobilize the target protein onto a sensor chip (e.g., via amine coupling).

-

Prepare solutions of this compound and other fragments in a running buffer at concentrations ranging from 10 µM to 1 mM.

-

Inject the fragment solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the amount of fragment bound to the protein, measured in Response Units (RU).

-

After each injection, regenerate the sensor surface with a mild buffer to remove the bound fragment.

-

Fit the resulting sensorgrams to a binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).

-

X-Ray Crystallography

This method provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based design.[7]

-

Protocol for Crystal Soaking:

-

Grow high-quality crystals of the target protein.

-

Prepare a "soaking solution" containing this compound at a concentration of 1-10 mM dissolved in a cryoprotectant-compatible buffer.

-

Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure. A positive hit is confirmed by the presence of clear electron density corresponding to the bound fragment in the protein's binding site.

-

Hit-to-Lead Optimization Strategies